10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
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Overview
Description
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrazinoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves the reaction of pyrazinoisoquinoline derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazinoisoquinoline derivatives .
Scientific Research Applications
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7-11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
1,2,3,6,7,11b-Hexahydro-4H-pyrimido[2,1-a]isoquinoline-2-ones: Formed through cyclization reactions involving isoquinolinium salts.
Uniqueness
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
10-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H |
InChI Key |
OWLJOBYRFABGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl |
Origin of Product |
United States |
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